Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester
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Overview
Description
Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, an amino group, and a pentyloxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester typically involves multiple steps. One common method includes the esterification of 4-amino benzoic acid with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: This compound shares a similar core structure but lacks the pentyloxyphenyl group, resulting in different chemical and biological properties.
Para-aminobenzoic acid (PABA): PABA is structurally related but does not have the ester or pentyloxyphenyl modifications, making it less complex.
Uniqueness
The uniqueness of Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester lies in its complex structure, which imparts distinct chemical reactivity and potential biological activities. The presence of the pentyloxyphenyl group enhances its lipophilicity and may improve its interaction with biological targets .
Properties
Molecular Formula |
C22H25NO4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 4-[(Z)-3-amino-3-(4-pentoxyphenyl)prop-2-enoyl]benzoate |
InChI |
InChI=1S/C22H25NO4/c1-3-4-5-14-27-19-12-10-16(11-13-19)20(23)15-21(24)17-6-8-18(9-7-17)22(25)26-2/h6-13,15H,3-5,14,23H2,1-2H3/b20-15- |
InChI Key |
JRHZKWPPABBUSB-HKWRFOASSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C(=C/C(=O)C2=CC=C(C=C2)C(=O)OC)/N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)C(=O)OC)N |
Origin of Product |
United States |
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